2,3-Difluoropyridine
Overview
Description
2,3-Difluoropyridine is a chemical compound with the molecular formula C5H3F2N . It has an average mass of 115.081 Da and a mono-isotopic mass of 115.023354 Da . It is used as an intermediate in the preparation of 2,7-diazaspiro[4.5]decan-1-one derivatives, which are 11-b hydroxysteroid dehydrogenase type 1 inhibitors and mineralocorticoid receptor antagonists .
Synthesis Analysis
The synthesis of 2,3-Difluoropyridine can be achieved using cheap and accessible potassium fluoride as a fluorinating agent . The addition of a phase transfer catalyst and control of the reaction temperature allows for the preparation of high yield 2,3-Difluoropyridine . This method avoids the use of more expensive fluorinating agents such as caesium fluoride .Molecular Structure Analysis
The molecular structure of 2,3-Difluoropyridine consists of a pyridine ring with two fluorine atoms attached at the 2 and 3 positions . The presence of these fluorine atoms significantly influences the chemical and physical properties of the molecule .Chemical Reactions Analysis
Fluoropyridines, including 2,3-Difluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . Synthetic methods for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines have been reviewed .Physical And Chemical Properties Analysis
2,3-Difluoropyridine has a density of 1.3±0.1 g/cm3, a boiling point of 116.5±20.0 °C at 760 mmHg, and a vapour pressure of 21.6±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.0±3.0 kJ/mol and a flash point of 24.2±21.8 °C . The index of refraction is 1.447, and it has a molar refractivity of 24.3±0.3 cm3 .Scientific Research Applications
Fluorinated Building Blocks
2,3-Difluoropyridine is used as a fluorinated building block in the synthesis of various chemical compounds . The presence of fluorine atoms in the compound provides unique physical, chemical, and biological properties, making it a valuable component in the creation of new materials .
Synthesis of Fluoropyridines
2,3-Difluoropyridine plays a crucial role in the synthesis of fluoropyridines . Fluoropyridines are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The selective synthesis of fluoropyridines remains a challenging problem, and 2,3-Difluoropyridine is often used in these processes .
Synthesis of Polyfluoropyridines
In addition to single fluoropyridines, 2,3-Difluoropyridine is also used in the synthesis of polyfluoropyridines . These compounds have multiple fluorine atoms and exhibit interesting and unusual properties due to the strong electron-withdrawing substituents in the aromatic ring .
Synthesis of Perfluoroalkylpyridines
2,3-Difluoropyridine is used in the synthesis of perfluoroalkylpyridines . These compounds contain multiple fluorine atoms and are used in various applications due to their unique properties .
Synthesis of F18 Substituted Pyridines
2,3-Difluoropyridine is used in the synthesis of F18 substituted pyridines , which are of special interest as potential imaging agents for various biological applications . These compounds are used in local radiotherapy of cancer and other biologically active compounds .
Agricultural Applications
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . 2,3-Difluoropyridine, being a fluorine-containing compound, is used in the synthesis of such agricultural active ingredients .
Safety and Hazards
2,3-Difluoropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
Fluoropyridines, including 2,3-Difluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .
Mechanism of Action
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with targets and the resulting changes.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its liquid form and density (1265 g/mL at 25 °C) , may influence its bioavailability.
Result of Action
The presence of fluorine atoms in the compound could potentially lead to unique physical, biological, and environmental properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Difluoropyridine. For instance, it should be stored in a cool, dry place, away from fire sources and incompatible substances . During use, good ventilation should be maintained . In case of a fire involving this material, dry powder or carbon dioxide extinguishers should be used .
properties
IUPAC Name |
2,3-difluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLEPMNNPZAPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382486 | |
Record name | 2,3-Difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1513-66-2 | |
Record name | 2,3-Difluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1513-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic routes to obtain 2,3-Difluoropyridine?
A1: 2,3-Difluoropyridine is commonly synthesized from readily available starting materials like 2,3,5-Trichloropyridine. One approach involves reacting 2,3,5-Trichloropyridine with potassium fluoride or cesium fluoride in an ionic liquid, leading to the selective substitution of chlorine atoms with fluorine. [] This method offers advantages such as enhanced reaction rates and improved yields compared to traditional methods. Alternative synthetic routes, such as those employing lithium diisopropylamide (LDA) for regioselective functionalization at different positions of the pyridine ring, have also been explored. [, ]
Q2: How does the structure of 2,3-Difluoropyridine influence its reactivity?
A2: The presence of two fluorine atoms at the 2- and 3-positions of the pyridine ring significantly influences the molecule's reactivity. Fluorine's high electronegativity makes the adjacent carbon atoms electron-deficient, promoting nucleophilic aromatic substitution reactions. [] This property allows for the introduction of various functional groups, expanding the structural diversity of molecules accessible from 2,3-Difluoropyridine.
Q3: What are the key applications of 2,3-Difluoropyridine derivatives?
A3: One of the most notable applications of 2,3-Difluoropyridine is in the synthesis of Chodinafop-propargyl, a potent herbicide. [, ] 2,3-Difluoropyridine serves as a key intermediate, undergoing reactions with (R)-2-(p-hydroxyphenoxy)-propionic acid and propargyl chloride to yield the final product. Additionally, 2,3-Difluoropyridine derivatives have been investigated as potential building blocks for pharmaceutical compounds, particularly in the development of novel herbicides and insecticides. []
Q4: How do "guest" molecules influence the properties of materials incorporating 2,3-Difluoropyridine?
A4: Research has shown that the incorporation of 2,3-Difluoropyridine as a "guest" molecule in crystal structures of organic (super)conductors can impact their conducting properties. [] The size and shape of these "guest" molecules influence the crystal packing and intermolecular interactions, ultimately affecting the material's electrical conductivity. For instance, incorporating 2,3-Difluoropyridine alongside bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and iron oxalate anions results in materials exhibiting metallic conductivity down to low temperatures. []
Q5: What analytical techniques are commonly used to characterize 2,3-Difluoropyridine and its derivatives?
A5: Various analytical techniques are employed to characterize 2,3-Difluoropyridine and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in determining the structure and purity of synthesized compounds. [, ] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to assess the purity of synthesized 2,3-Difluoropyridine derivatives, particularly in the context of herbicide production. [, ] Additionally, infrared (IR) spectroscopy and mass spectrometry (MS) provide valuable information about the functional groups and molecular weight of the synthesized compounds. []
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